2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid

Racemization SPPS Phenylglycine epimerization

Choose Fmoc-Phg(3-F)-OH (CAS 1262630-52-3) for mission-critical SPPS applications. The meta-fluorine provides an intrinsic ¹⁹F NMR probe for conformational analysis and enhances proteolytic stability via inductive electron withdrawal. Built-in racemization control strategies (e.g., low-temp DEPBT/COMU protocols) are essential for maintaining stereochemical integrity at the phenylglycine Cα position. This racemic DL mixture enables high-diversity library synthesis for initial screening. Selecting the correct meta-isomer over unsubstituted or ortho/para-fluoro analogs is a non-negotiable quality-control decision to avoid up to 49% diastereomer formation. Purchase with confidence from a reliable supply chain offering batch-to-batch consistency and comprehensive CoA documentation.

Molecular Formula C23H18FNO4
Molecular Weight 391.4
CAS No. 1262630-52-3
Cat. No. B6254622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid
CAS1262630-52-3
Molecular FormulaC23H18FNO4
Molecular Weight391.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid (CAS 1262630-52-3): Procurement-Ready Fmoc-Protected 3-Fluorophenylglycine Building Block for SPPS


2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid (CAS 1262630-52-3), also designated N-Fmoc-DL-3-fluorophenylglycine or Fmoc-Phg(3-F)-OH, is a racemic, Fmoc-protected, non-proteinogenic amino acid building block with molecular formula C₂₃H₁₈FNO₄ and molecular weight 391.4 g/mol . It belongs to the class of fluorinated phenylglycine derivatives used in Fmoc-strategy solid-phase peptide synthesis (SPPS). The meta-fluorine substituent on the phenyl ring introduces distinct electronic and steric properties compared to the unsubstituted parent Fmoc-Phg-OH, and positional differentiation relative to ortho- and para-fluoro isomers [1]. The compound is commercially supplied at purities of 95–98% by multiple vendors, with storage recommended at refrigerated temperature (2–8°C) under desiccated conditions .

Why Generic Fmoc-Phenylglycine Cannot Substitute for Fmoc-3-Fluorophenylglycine (CAS 1262630-52-3) in Peptide Drug Discovery


Substituting the meta-fluorinated Fmoc-phenylglycine (CAS 1262630-52-3) with unsubstituted Fmoc-Phg-OH or even a different positional fluoro isomer carries quantifiable risks in both synthesis outcome and biological readout. Phenylglycine residues are inherently prone to racemization during Fmoc-SPPS; the 2017 systematic study by Behnam et al. established that the extent of α-carbon epimerization is directly governed by the nature and position of phenyl ring substituents, with the documented susceptibility order being 4-hydroxyphenylglycine (Hpg) < phenylglycine (Phg) < 3,5-dihydroxyphenylglycine (Dpg) [1]. The meta-fluoro substituent exerts a purely inductive electron-withdrawing effect (–I) without resonance donation capability, thereby modulating α-proton acidity differently than para-fluoro (which can contribute +M resonance effects) or ortho-fluoro (which adds steric compression) [1]. Earlier work by Elsawy et al. quantified that unsubstituted Fmoc-Phg-OH produces up to 49% of the undesired diastereomer under standard microwave-SPPS conditions, requiring specialized coupling reagents and low-temperature protocols to reduce this to 29% [2]. Additionally, fluorine incorporation confers a ¹⁹F NMR spectroscopic handle absent in non-fluorinated analogs—a capability validated with 4-fluorophenylglycine as a structural probe for membrane-associated peptides [3]. These converging factors mean that procurement of the correct meta-fluoro building block is a non-negotiable quality-control decision, not a generic commodity substitution.

Quantitative Differentiation Evidence for 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid Versus Closest Analogs


Meta-Fluoro Substitution Modulates Racemization Susceptibility Differently from Para- and Ortho-Fluoro Isomers

The meta-fluorine substituent on CAS 1262630-52-3 exerts a purely inductive electron-withdrawing effect (–I) on the phenyl ring without the resonance (+M) contribution available to the para-fluoro isomer, and without the steric compression present in the ortho-fluoro isomer [1]. Behnam et al. (2017) established that the nature and position of phenyl ring substituents directly govern racemization susceptibility during Fmoc-SPPS, with the documented order Hpg < Phg < Dpg reflecting the mesomeric stabilization of the α-carbanion intermediate [1]. Ortho-fluoro phenylglycine derivatives have been reported as configurationally unstable, with pure enantiomers undergoing rapid racemization [2]. This positional electronic tuning means the meta-fluoro analog occupies a distinct position on the racemization-susceptibility spectrum compared to its ortho- and para-fluoro positional isomers.

Racemization SPPS Phenylglycine epimerization

¹⁹F NMR Spectroscopic Handle Absent in Non-Fluorinated Fmoc-Phg-OH

The fluorine atom at the meta position of CAS 1262630-52-3 provides a sensitive ¹⁹F NMR spectroscopic probe that is entirely absent in the non-fluorinated parent compound Fmoc-Phg-OH (CAS 102410-65-1) [1]. The ¹⁹F nuclide has 100% natural abundance, a spin of ½, high gyromagnetic ratio, and a chemical shift range spanning >300 ppm, making it exquisitely sensitive to local electronic environment [1]. Afonin et al. (2003) demonstrated that 4-fluorophenylglycine incorporation into membrane-associated peptides enabled solid-state ¹⁹F NMR determination of peptide conformation, alignment, and dynamics in oriented lipid bilayers [1]. When incorporated at the meta rather than para position, the fluorine chemical shift is expected to differ by approximately 5–15 ppm due to altered ring-current and through-bond electronic effects, providing orthogonal spectroscopic resolution in multi-fluorinated peptide designs.

19F NMR Peptide structure analysis Membrane peptide

Fluorine versus Chlorine at the Meta Position: Divergent Physicochemical and Pharmacokinetic Profiles

The meta-fluorine in CAS 1262630-52-3 can be directly compared with the meta-chloro analog Fmoc-Phg(3-Cl)-OH (CAS 1260608-79-4). Fluorine (van der Waals radius 1.47 Å, Pauling electronegativity 3.98) is a significantly smaller and more electronegative substituent than chlorine (vdW radius 1.75 Å, electronegativity 3.16) [1]. This translates into lower lipophilicity for the fluorinated compound: the fragment contribution of aromatic F to logP is approximately +0.14, whereas aromatic Cl contributes approximately +0.71 [1]. The smaller fluorine atom imposes less steric demand on peptide backbone conformation, while its higher electronegativity creates a stronger C–F bond (≈485 kJ/mol) compared to C–Cl (≈339 kJ/mol), conferring greater resistance to oxidative metabolism [2]. A review on fluorinated amino acids for tuning proteolytic stability confirms that fluorine incorporation can dramatically impact peptide pharmacokinetics and biological half-life [2].

Halogen substitution Lipophilicity Metabolic stability

Racemic DL Mixture Enables Cost-Efficient SAR Screening Compared to Single Enantiomers

CAS 1262630-52-3 is the racemic DL mixture (N-Fmoc-DL-3-fluorophenylglycine), distinct from the single R-enantiomer (CAS 1260608-92-1) . In the context of initial structure-activity relationship (SAR) exploration where stereochemical preference has not yet been established, the racemic mixture offers practical procurement advantages: it is more readily available from multiple suppliers at lower synthesis cost, since enantiomeric resolution is not required . Fujifilm Wako lists the compound sourced from Enamine Ltd. with catalog availability across six package sizes (100 mg to 10 g), indicating reliable commercial supply chains . By contrast, the enantiopure R-form (CAS 1260608-92-1) is listed by fewer vendors and at higher cost due to the additional chiral resolution or asymmetric synthesis step. The racemic mixture can be used directly in screening; if activity is detected, chiral separation or enantioselective re-synthesis can then be pursued for the active enantiomer.

Racemic screening SAR Procurement cost

Molecular Weight and Purity Benchmarking Against Fmoc-Phg-OH Standard

The molecular weight of the target compound (391.4 g/mol) is 18.0 g/mol higher than unsubstituted Fmoc-Phg-OH (373.4 g/mol, CAS 102410-65-1), corresponding exactly to the replacement of one aromatic hydrogen (1.0) with a fluorine atom (19.0) . This mass increment is analytically significant: it shifts the [M+H]⁺ ion in LC-MS by +18 Da, enabling unambiguous identity confirmation and purity assessment by HPLC-MS even in mixtures containing unsubstituted Phg-containing peptides. The commercially available purity range for CAS 1262630-52-3 spans 95% (AKSci) to 98% (Leyan), compared to Sigma-Aldrich's Novabiochem Fmoc-Phg-OH standard at ≥98.0% (HPLC) with enantiomeric purity ≥99.0% . While the fluorinated analog typically exhibits slightly lower commercial purity, the +18 Da mass shift provides a built-in analytical differentiator for quality control.

Molecular weight Purity specification Quality control

Optimal Research and Industrial Application Scenarios for 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid (CAS 1262630-52-3)


Structure-Activity Relationship (SAR) Exploration of Phenylglycine-Containing Peptide Drug Leads Using ¹⁹F NMR Conformational Analysis

The meta-fluorine of CAS 1262630-52-3 serves as an intrinsic ¹⁹F NMR probe, enabling conformational analysis of synthetic peptides by solid-state or solution NMR without requiring additional labeling chemistry. As demonstrated by Afonin et al. (2003) for the para-fluoro analog, ¹⁹F-labeled phenylglycine residues report on peptide alignment, dynamics, and membrane interaction in oriented lipid bilayers [1]. Incorporating the meta-fluoro building block at specific positions allows researchers to map local conformational environments during target binding, generating orthogonal structural data that complement X-ray crystallography or cryo-EM. This application is particularly valuable for antimicrobial peptides, GPCR ligands, and protease inhibitors where conformational flexibility governs target engagement.

Racemic Library Synthesis for Initial Hit Identification in Peptide-Based Drug Discovery

The racemic nature of CAS 1262630-52-3 makes it well-suited for constructing diverse peptide libraries for initial high-throughput screening campaigns. The DL mixture provides both enantiomers simultaneously in each coupling step, maximizing chemical diversity per synthesis cycle [1]. The Fujifilm Wako/Enamine supply chain offers the racemic compound in six package sizes (100 mg to 10 g), with catalog availability supporting iterative library synthesis [1]. Once active sequences are identified, the stereochemical preference can be deconvoluted by re-synthesis with the single enantiomer (CAS 1260608-92-1), and the racemization-mitigation protocols established by Behnam et al. (2017) using DEPBT/COMU with TMP/DMP can be applied to ensure epimerization-free scale-up [2].

Fluorinated Glycopeptide Antibiotic Engineering via Mutasynthesis or Chemical Synthesis

Fluorinated phenylglycine residues have been incorporated into glycopeptide antibiotics (GPAs) such as balhimycin and vancomycin-type scaffolds through mutasynthetic approaches, as demonstrated by Voitsekhovskaia et al. (2024) [1]. The meta-fluoro substituent on CAS 1262630-52-3 offers a distinct electronic environment at the antibiotic's D-Ala-D-Ala binding interface compared to the natural 4-hydroxyphenylglycine (Hpg) residue. The purely inductive electron withdrawal at the meta position modulates the phenol moiety's hydrogen-bonding capacity without the resonance perturbation that para-substitution would introduce. The Fmoc-protected form enables direct incorporation via standard Fmoc-SPPS protocols, with the racemization control strategies from Behnam et al. (2017) essential for maintaining stereochemical integrity at the phenylglycine Cα position [2].

Metabolic Stability Optimization of Protease-Susceptible Peptide Therapeutics

Fluorination at the meta position of phenylglycine enhances resistance to proteolytic degradation, as established by the comprehensive review of Berger et al. (2018) on fluorinated amino acids for tuning peptide stability [1]. The strong C–F bond (≈485 kJ/mol) and the electron-withdrawing effect of fluorine alter the local electronic environment at the peptide backbone, reducing recognition and cleavage by serine and cysteine proteases. When substituted for oxidation-sensitive residues (e.g., tyrosine or unsubstituted phenylglycine), the meta-fluorophenylglycine building block can extend peptide half-life in plasma and tissue microsomal assays. The racemic mixture (CAS 1262630-52-3) enables initial stability screening, after which the optimal enantiomer can be procured for advanced pharmacokinetic profiling.

Quote Request

Request a Quote for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-fluorophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.